molecular formula C8H10N2O3 B8423402 5,6-Dimethyl-2-methoxy-3-nitropyridine

5,6-Dimethyl-2-methoxy-3-nitropyridine

Cat. No.: B8423402
M. Wt: 182.18 g/mol
InChI Key: SRJVPJPQVFTOJQ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-methoxy-3-nitropyridine is a high-purity chemical intermediate designed for advanced research and development in organic and medicinal chemistry. As a multi-substituted nitropyridine, its distinct structure offers versatile reactivity, making it a valuable scaffold for constructing complex molecules. The electron-withdrawing nitro group and the methoxy substituent create a regioselective platform for nucleophilic aromatic substitution and functional group transformations . This compound serves as a critical building block in exploratory synthesis for pharmaceuticals. Nitropyridine derivatives are prominent in modern drug discovery, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety . Specifically, nitropyridine precursors have been utilized to develop potent inhibitors for various biological targets, including Janus Kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3) . Furthermore, analogous 3-nitropyridines have been investigated as precursors for HIV-1 integrase inhibitors and as potent urease inhibitors , highlighting the potential of this compound class in developing therapies for virological, oncological, and gastric diseases. Applications: • Organic Synthesis: A versatile precursor for synthesizing aminopyridines, heterocyclic fused systems, and other complex architectures. • Pharmaceutical R&D: A key intermediate in the design and synthesis of potential bioactive molecules for drug discovery programs. • Agrochemical & Materials Science Research: A building block for developing novel compounds with potential application in agrochemicals or functional materials. Handling Note: Nitroaromatic compounds can be reactive and should be handled with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) before use. Disclaimer: This product is intended and sold for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented is for informational purposes and does not constitute a specification for the product.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-methoxy-5,6-dimethyl-3-nitropyridine

InChI

InChI=1S/C8H10N2O3/c1-5-4-7(10(11)12)8(13-3)9-6(5)2/h4H,1-3H3

InChI Key

SRJVPJPQVFTOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Positions Key Features Similarity Score (If Available) Applications/Properties
This compound 2-OCH₃, 3-NO₂, 5,6-CH₃ Electron-donating CH₃ groups enhance steric hindrance; NO₂ withdraws electrons. N/A Potential fluorescence studies
6-Chloro-2-methoxy-3-nitropyridine 2-OCH₃, 3-NO₂, 6-Cl Chlorine at position 6 increases electrophilicity; higher reactivity. 0.80 Intermediate in drug synthesis
2-Methoxy-3-nitro-4-methylpyridine 2-OCH₃, 3-NO₂, 4-CH₃ Methyl at position 4 stabilizes ring via electron donation. 0.74 Catalysis or ligand design
5,6-Dimethoxy-3-nitropyridin-2-amine 2-NH₂, 3-NO₂, 5,6-OCH₃ Amino group enhances solubility; dimethoxy groups increase electron density. N/A Fluorescence probes
2-Chloro-4-methoxy-6-methyl-3-nitropyridine 2-Cl, 4-OCH₃, 6-CH₃, 3-NO₂ Chlorine and methyl create steric effects; high similarity to target. 0.95 Not reported; structural analog

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Donating Groups: The nitro group (-NO₂) at position 3 in all compounds withdraws electrons, making the pyridine ring electrophilic. However, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) counterbalance this effect, influencing regioselectivity in reactions. For example, this compound’s methyl groups may hinder nucleophilic attacks at positions 5 and 6 .

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented method for synthesizing 5,6-dimethyl-2-methoxy-3-nitropyridine involves displacing a chlorine atom at the 2-position of 2-chloro-5,6-dimethyl-3-nitropyridine with a methoxy group. This reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nitro group at the 3-position, which activates the pyridine ring toward attack by the methoxide ion.

Procedure Overview

  • Reagents :

    • 2-Chloro-5,6-dimethyl-3-nitropyridine (precursor)

    • Sodium methoxide (28% w/w in methanol)

    • Methanol (solvent)

  • Reaction Setup :

    • Sodium methoxide (1.11 mL, 0.144 mol) and methanol (5.5 mL) are combined under cooling (15°C).

    • 2-Chloro-5,6-dimethyl-3-nitropyridine (0.144 mol) is added gradually to maintain temperature control.

  • Thermal Activation :

    • The mixture is heated to 90°C, initiating a vigorous exothermic reaction.

    • Post-reaction, additional heating at 150°C for 1 hour ensures completion.

  • Workup and Isolation :

    • The cooled reaction mass is diluted with water and extracted with ether.

    • Solvent evaporation followed by vacuum distillation yields the product.

Key Data

ParameterValue
Yield58%
Purity (GC)>99%
Boiling Point>150°C (1 mm Hg)
Characterization1H NMR^1\text{H NMR}, GC-MS

Optimization and Challenges

  • Temperature Control : Excessive heat during methoxide addition risks side reactions, necessitating strict thermal management.

  • Solvent Choice : Methanol balances reactivity and solubility but may require substitution with polar aprotic solvents (e.g., DMF) for less activated substrates.

  • Byproduct Formation : Incomplete substitution or over-nitration is mitigated by stoichiometric precision and reaction monitoring (TLC/GC).

Alternative Synthetic Pathways

Cyclization Strategies

Cyclization of β-diketones with nitroacetamide derivatives, as seen in related pyridine syntheses, could theoretically yield 5,6-dimethyl-3-nitropyridin-2-one intermediates. Subsequent O-methylation might then afford the target compound.

Example Pathway

  • Cyclization : Acetylacetone + nitroacetamide → 4,6-dimethyl-3-nitropyridin-2-one.

  • O-Methylation : Treatment with methyl iodide or dimethyl sulfate under basic conditions.

Limitations :

  • Low yields in cyclization steps (25–32% reported for analogous compounds).

  • Multiple purification steps required.

Comparative Analysis of Methods

Table 1. Method Comparison

MethodYieldPurityComplexityScalability
Nucleophilic Substitution58%HighModerateHigh
NitrationN/AVariableHighModerate
Cyclization25–32%ModerateHighLow

Advantages of Nucleophilic Substitution :

  • Streamlined single-step process.

  • High reproducibility and scalability for industrial applications.

Disadvantages :

  • Dependency on specialized precursors (e.g., 2-chloro-5,6-dimethyl-3-nitropyridine).

  • Exothermicity demands advanced reactor systems.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl₃) :

    • δ 2.35 (s, 6H, CH₃-5,6), 3.95 (s, 3H, OCH₃), 6.85 (d, 1H, H-4), 8.20 (d, 1H, H-3).

  • GC-MS : m/z 212 [M]⁺, base peak at m/z 167 (loss of NO₂) .

Q & A

Q. Key Considerations :

  • Steric hindrance from methyl groups may slow substitution reactions; elevated temperatures (60–80°C) are often required .
  • Monitor reaction progress via TLC or HPLC to prevent byproduct formation.

What spectroscopic methods are recommended for characterizing this compound?

Basic Research Question
A multi-technique approach ensures accurate structural elucidation:

  • ¹H/¹³C NMR : Identify substituent positions and confirm regioselectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while nitro groups deshield adjacent protons .
  • IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₁₀N₂O₃: 230.31 g/mol) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolve ambiguous stereochemistry .

How does the steric effect of methyl groups influence the reactivity of the pyridine ring?

Advanced Research Question
The methyl groups at C5 and C6 create steric hindrance, affecting reactivity:

  • Substitution Reactions : Electron-withdrawing nitro groups at C3 direct electrophilic attacks to C4, but steric bulk slows nucleophilic substitution. For example, amination requires prolonged heating (24–48 hrs) .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro to amino groups, but steric effects may necessitate higher H₂ pressure (3–5 atm) .
  • Oxidation : Methyl groups stabilize the ring against oxidative degradation, enabling selective oxidation of side chains .

Table 1 : Reactivity Under Steric Influence

Reaction TypeConditionsMajor Product
NitrationHNO₃/H₂SO₄, 0–5°CThis compound
Reduction (Nitro→Amino)Pd/C, H₂ (5 atm), EtOH3-Amino derivative
AlkylationNaH, DMF, 80°CC4-substituted analogs

What strategies mitigate decomposition during high-temperature reactions?

Advanced Research Question
Decomposition risks arise from thermal instability of nitro groups:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
  • Controlled Heating : Use microwave-assisted synthesis for rapid, uniform heating (e.g., 100°C, 10 mins) .
  • Additives : Include radical scavengers (e.g., BHT) to suppress free-radical degradation pathways .

Q. Decomposition Products :

  • CO, CO₂, and NOₓ gases (detected via GC-MS) .
  • Charred residues indicate incomplete combustion; optimize solvent polarity (e.g., switch DMF→DMSO) .

How can conflicting NMR data be resolved when analyzing derivatives?

Advanced Research Question
Contradictions often stem from dynamic effects or impurities:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., methyl vs. methoxy protons) .
  • Variable Temperature NMR : Identify conformational changes (e.g., ring puckering at low temps) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitro group behavior .

Case Study : Discrepancies in ¹H NMR integration ratios were resolved via HSQC, confirming a 1:1 ratio of methyl/methoxy groups .

What are the primary applications in medicinal chemistry research?

Basic Research Question
This compound serves as a versatile intermediate:

  • Antimicrobial Agents : Nitro groups enhance activity against Gram-negative bacteria (e.g., E. coli) .
  • Anticancer Scaffolds : Functionalization at C3/C4 yields inhibitors of kinase enzymes .
  • Prodrug Development : Amino derivatives (post-reduction) improve bioavailability .

What safety precautions are necessary when handling this compound?

Basic Research Question
Refer to safety data sheets (SDS) for:

  • PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to limit inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Toxicology :

  • LD₅₀ (oral, rat): >2000 mg/kg (low acute toxicity) .
  • Environmental Hazard: Prevent discharge into waterways due to nitro group persistence .

How to optimize reaction conditions for nitro group reduction?

Advanced Research Question
Key parameters include:

  • Catalyst Selection : Pd/C (10% wt) vs. Raney Ni (higher activity but pyrophoric) .
  • Solvent Effects : Ethanol (protic) favors faster H₂ uptake vs. THF (aprotic) .
  • Pressure/Temperature : 3–5 atm H₂ at 50°C balances reaction rate and selectivity .

Table 2 : Reduction Optimization

CatalystSolventH₂ PressureYield (%)
Pd/CEtOH3 atm85
Raney NiMeOH5 atm92

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